molecular formula C22H17N3S3 B2692238 (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE CAS No. 324579-67-1

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE

Cat. No.: B2692238
CAS No.: 324579-67-1
M. Wt: 419.58
InChI Key: CYLUPPPDFOCPQE-PQBHCXAESA-N
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Description

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a dithiazolidine ring and a phenylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the dithiazolidine ring. This can be achieved through the reaction of benzylamine with carbon disulfide and a suitable oxidizing agent. The resulting intermediate is then reacted with phenylisocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiazolidine ring is substituted with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane, acetonitrile, or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE
  • N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE

Uniqueness

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE stands out due to its unique dithiazolidine ring structure and its ability to undergo a wide range of chemical reactions

Properties

IUPAC Name

N-(4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S3/c26-22-25(16-17-10-4-1-5-11-17)21(27-28-22)24-20(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLUPPPDFOCPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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